H-Lys-glu-gly-OH
Overview
Description
H-Lys-glu-gly-OH is a tripeptide composed of the amino acids lysine, glutamic acid, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-glu-gly-OH typically involves the stepwise addition of protected amino acids. The process begins with the protection of the amino groups of lysine and glutamic acid using carbobenzoxy chloride (CbzCl). The protected amino acids are then coupled using the mixed anhydride method to form the peptide bond. The final step involves the removal of the protective groups through hydrogenolysis over a nickel catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle the repetitive steps of amino acid coupling and deprotection efficiently. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Lys-glu-gly-OH can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: The amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the amino groups, while reduction may result in the cleavage of peptide bonds .
Scientific Research Applications
H-Lys-glu-gly-OH has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein metabolism and cellular processes.
Medicine: Potential therapeutic applications due to its biological activity.
Mechanism of Action
The mechanism of action of H-Lys-glu-gly-OH involves its interaction with specific molecular targets in the body. The tripeptide can bind to receptors or enzymes, influencing various biochemical pathways. For example, it may enhance protein metabolism by interacting with enzymes involved in protein synthesis .
Comparison with Similar Compounds
Similar Compounds
H-Lys-Lys-Gly-OH: Another tripeptide with similar properties but different amino acid composition.
H-Lys-Ala-Val-Gly-OH: A tetrapeptide with additional amino acids, offering different biological activities.
Uniqueness
H-Lys-glu-gly-OH is unique due to its specific amino acid sequence, which imparts distinct biological and chemical properties. Its combination of lysine, glutamic acid, and glycine makes it particularly interesting for research in protein metabolism and potential therapeutic applications .
Properties
IUPAC Name |
(4S)-5-(carboxymethylamino)-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O6/c14-6-2-1-3-8(15)12(22)17-9(4-5-10(18)19)13(23)16-7-11(20)21/h8-9H,1-7,14-15H2,(H,16,23)(H,17,22)(H,18,19)(H,20,21)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMWRRQAKQXDED-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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